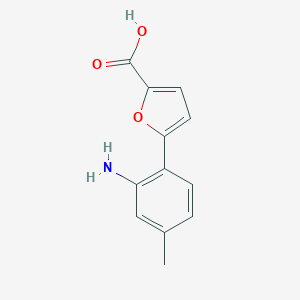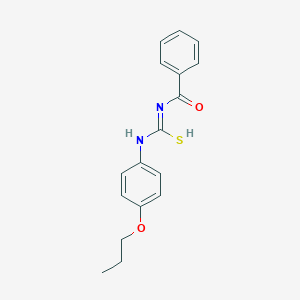
N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid, also known as BPPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPPT belongs to the class of thioamides, which are known for their ability to interact with biological systems and modulate various biochemical pathways.
Wirkmechanismus
The mechanism of action of N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways and the interaction with specific molecular targets. N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and cyclooxygenase-2, which are involved in cancer and inflammation, respectively. N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In inflammation research, N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells such as macrophages and T cells. In neurodegenerative disease research, N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid has been shown to protect neuronal cells from oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid has several advantages for lab experiments, such as its high purity and stability, as well as its ability to interact with specific molecular targets. However, N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Additionally, N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid may have off-target effects on other molecular targets, which can complicate its interpretation in lab experiments.
Zukünftige Richtungen
There are several future directions for N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid research, such as the development of more efficient synthesis methods, the identification of new molecular targets and signaling pathways, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid may have potential applications in other fields such as infectious diseases, metabolic disorders, and cardiovascular diseases, which warrant further investigation. Overall, N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid represents a promising chemical compound with potential therapeutic applications in various fields of scientific research.
Synthesemethoden
N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid can be synthesized through a multi-step process that involves the reaction of propyl-4-aminophenol with benzoyl isothiocyanate, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained after purification and characterization through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid has been investigated for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disease research, N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid has been shown to protect neuronal cells from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
Produktname |
N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid |
|---|---|
Molekularformel |
C17H18N2O2S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N'-benzoyl-N-(4-propoxyphenyl)carbamimidothioic acid |
InChI |
InChI=1S/C17H18N2O2S/c1-2-12-21-15-10-8-14(9-11-15)18-17(22)19-16(20)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,20,22) |
InChI-Schlüssel |
DAVMSJRZDCENAN-UHFFFAOYSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)NC(=NC(=O)C2=CC=CC=C2)S |
SMILES |
CCCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)NC(=NC(=O)C2=CC=CC=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)
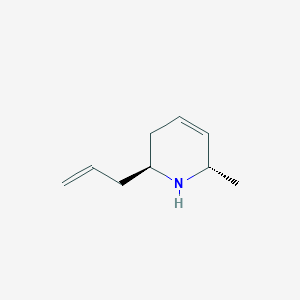
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)
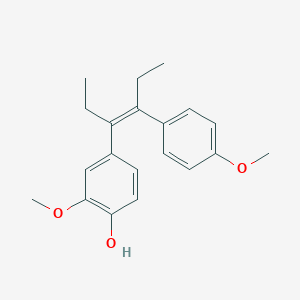
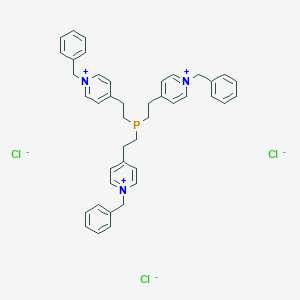
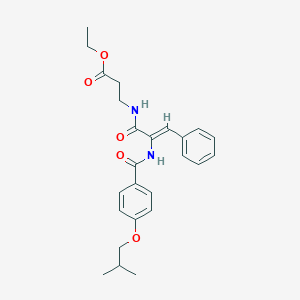
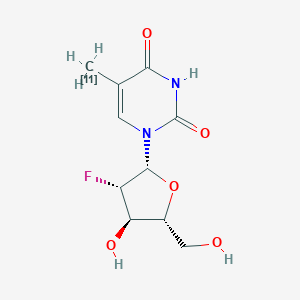

![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)
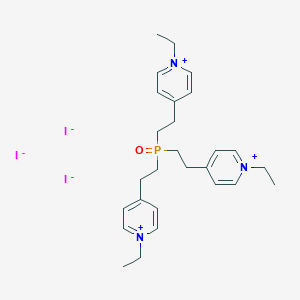
![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)
